molecular formula C10H10N2O3 B4976269 2-(4-cyano-2-methoxyphenoxy)acetamide

2-(4-cyano-2-methoxyphenoxy)acetamide

Cat. No.: B4976269
M. Wt: 206.20 g/mol
InChI Key: FDGCOJYXDGHYSZ-UHFFFAOYSA-N
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Description

2-(4-Cyano-2-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H10N2O3 It is a derivative of acetamide and features a cyano group and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-methoxyphenoxy)acetamide typically involves the reaction of 4-cyano-2-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-(4-Cyano-2-methoxyphenoxy)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can act as an electrophile, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyanophenoxy)acetamide
  • 2-(4-methoxyphenoxy)acetamide
  • 2-(4-aminophenoxy)acetamide

Uniqueness

2-(4-Cyano-2-methoxyphenoxy)acetamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications .

Properties

IUPAC Name

2-(4-cyano-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCOJYXDGHYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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